Elpetrigine
Overview
Description
Elpetrigine is a small molecule drug known for its potent calcium and sodium channel blocking properties. It has shown significant anxiolytic, anticonvulsant, antidepressant, and antimania effects in animal models. This compound is being developed by Jazz Pharmaceuticals for the treatment of mood disorders and epilepsy .
Preparation Methods
The synthesis of Elpetrigine involves the preparation of a mother liquor by dissolving 2 milligrams of the drug in 50 microliters of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 milligrams per milliliter . The industrial production methods for this compound are not widely documented, but it is typically synthesized in research laboratories for experimental purposes.
Chemical Reactions Analysis
Elpetrigine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Elpetrigine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of calcium and sodium channel blockers.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating mood disorders, epilepsy, and other nervous system diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Elpetrigine exerts its effects by blocking voltage-gated calcium channels and sodium channels. Specifically, it targets the alpha-1B subunit of N-type calcium channels and the alpha-1A subunit of P/Q-type calcium channels. This blockade inhibits the influx of calcium and sodium ions, which in turn modulates neuronal excitability and neurotransmitter release. These actions contribute to its anxiolytic, anticonvulsant, antidepressant, and antimania effects .
Comparison with Similar Compounds
Elpetrigine is similar to other calcium and sodium channel blockers, such as lamotrigine and alprazolam. this compound has shown a unique profile in preclinical studies, with significant effects at specific dosages that differ from those of lamotrigine and alprazolam . Other similar compounds include:
Lamotrigine: Another anticonvulsant and mood stabilizer.
Alprazolam: An anxiolytic medication used to treat anxiety disorders.
This compound’s unique combination of effects and its specific molecular targets make it a promising candidate for further research and development.
Properties
IUPAC Name |
3-(2,3,5-trichlorophenyl)pyrazine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N4/c11-4-1-5(8(13)6(12)2-4)9-10(15)17-7(14)3-16-9/h1-3H,(H4,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXUYJFHOVCRSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=NC=C(N=C2N)N)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212778-82-0 | |
Record name | Elpetrigine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212778820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ELPETRIGINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X64S9H3ZS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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